molecular formula C12H11NO4S B15469118 2-Acetamidonaphthalene-1-sulfonic acid CAS No. 53460-20-1

2-Acetamidonaphthalene-1-sulfonic acid

Cat. No.: B15469118
CAS No.: 53460-20-1
M. Wt: 265.29 g/mol
InChI Key: YZUMYXYLMWRUEW-UHFFFAOYSA-N
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Description

2-Acetamidonaphthalene-1-sulfonic acid (hypothetical structure inferred from nomenclature) is a naphthalene sulfonic acid derivative featuring an acetamido (-NHCOCH₃) substituent at position 2 and a sulfonic acid (-SO₃H) group at position 1. These compounds are critical intermediates in organic synthesis, particularly in dye manufacturing, pharmaceuticals, and biochemical research . The acetamido group may enhance solubility or stability compared to amino derivatives, though specific data require further validation.

Properties

CAS No.

53460-20-1

Molecular Formula

C12H11NO4S

Molecular Weight

265.29 g/mol

IUPAC Name

2-acetamidonaphthalene-1-sulfonic acid

InChI

InChI=1S/C12H11NO4S/c1-8(14)13-11-7-6-9-4-2-3-5-10(9)12(11)18(15,16)17/h2-7H,1H3,(H,13,14)(H,15,16,17)

InChI Key

YZUMYXYLMWRUEW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key properties of 2-Acetamidonaphthalene-1-sulfonic acid and its positional isomers or functional analogs:

Compound Name CAS No. Molecular Formula Molecular Weight Substituent Positions Key Functional Groups Applications/Notes
2-Aminonaphthalene-1-sulfonic acid 81-16-3 C₁₀H₉NO₃S 223.25 2-amino, 1-sulfonic -NH₂, -SO₃H Intermediate for dyes; H302/H315 hazards
3-Aminonaphthalene-1-sulfonic acid 573-64-8 C₁₀H₉NO₃S 223.25 3-amino, 1-sulfonic -NH₂, -SO₃H Discontinued research chemical
EDANS 50402-56-7 C₁₂H₁₄N₂O₃S 266.32 5-(2-aminoethyl)amino -NHCH₂CH₂NH₂, -SO₃H Fluorescent probe; 98.25% purity
Sodium 2-amino-1,5-disulphonate 19532-03-7 C₁₀H₈NNaO₆S₂ 349.29 2-amino, 1,5-disulfonic -NH₂, two -SO₃⁻ Industrial surfactant; high solubility
5-Azidonaphthalene-1-sulfonyl chloride 73936-73-9 C₁₀H₆ClN₃O₂S 283.69 5-azido, 1-sulfonyl Cl -N₃, -SO₂Cl Click chemistry reagent

Key Findings:

Substituent Position Effects: The position of amino/acetamido groups significantly impacts reactivity and applications. Crystal structure studies of 1-amino-2-naphthalene sulfonic acid (a zwitterion) reveal intramolecular N-H⋯O hydrogen bonds, stabilizing planar molecular arrangements . Similar stabilization may occur in acetamido analogs.

Functional Group Influence: Amino vs. Acetamido: Acetamido groups (-NHCOCH₃) likely reduce nucleophilicity compared to amino (-NH₂), altering reactivity in azo coupling or metal complexation . Sulfonic Acid vs. Sulfonyl Chloride: Sulfonic acids (-SO₃H) enhance water solubility, whereas sulfonyl chlorides (-SO₂Cl, as in CAS 73936-73-9) are reactive toward amines or alcohols .

Industrial and Research Applications: Sodium salts of disulfonated derivatives (e.g., CAS 19532-03-7) are used in surfactants due to high solubility . EDANS (CAS 50402-56-7), with an extended aminoethylamino side chain, serves as a fluorescent tag in biochemical assays .

Structural and Hazard Considerations

  • Hazards: Amino-substituted naphthalene sulfonic acids (e.g., CAS 81-16-3) exhibit toxicity (H302: harmful if swallowed) and irritancy (H315/H319: skin/eye irritation) . Acetamido derivatives may mitigate these risks due to reduced amine reactivity.
  • Storage: Most sulfonic acids require protection from light and moisture. For example, EDANS is stored under nitrogen at 2–8°C , while 2-aminonaphthalene-1-sulfonic acid needs an inert atmosphere .

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing and purifying 2-Acetamidonaphthalene-1-sulfonic acid?

  • Methodology : Synthesis typically involves sulfonation of naphthalene followed by acetylation. Purification often employs recrystallization in methanol or ethanol, as demonstrated in studies of structurally similar compounds like 1-amino-2-naphthalenesulfonic acid . Chromatographic techniques (e.g., reverse-phase HPLC) can resolve impurities, particularly sulfonic acid derivatives .
  • Key Considerations : Monitor reaction pH to avoid over-sulfonation. Storage under inert atmospheres (e.g., nitrogen) and protection from light are critical to prevent degradation .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Analytical Techniques :

  • Spectroscopy : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm substitution patterns on the naphthalene ring. FT-IR identifies sulfonic (-SO3_3H) and acetamido (-NHCOCH3_3) groups .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, as shown in studies of zwitterionic naphthalenesulfonic acids .
  • Mass Spectrometry : Confirm molecular weight (223.25 g/mol) and fragmentation patterns .

Q. What are the stability profiles of this compound under varying conditions?

  • Experimental Design :

  • Perform thermogravimetric analysis (TGA) to assess thermal stability.
  • Conduct accelerated degradation studies under UV light, acidic/alkaline conditions, and oxidative environments (e.g., H2_2O2_2) .
    • Findings : Sulfonic acid derivatives generally exhibit hygroscopicity; stability in aqueous solutions is pH-dependent .

Advanced Research Questions

Q. How do substituent positions (e.g., sulfonic vs. acetamido groups) influence electronic properties and reactivity?

  • Methodology :

  • Compare Hammett substituent constants (σ\sigma) for sulfonic (-SO3_3H) and acetamido (-NHCOCH3_3) groups using UV-Vis spectroscopy and computational modeling (DFT) .
  • Study electrophilic aromatic substitution (e.g., nitration) to assess directing effects .
    • Data Interpretation : Sulfonic groups are strong electron-withdrawing moieties, while acetamido groups may exhibit resonance effects, altering reaction pathways .

Q. How can researchers resolve contradictions in reported solubility and reactivity data for sulfonated naphthalenes?

  • Contradiction Analysis :

  • Compare solubility parameters (e.g., Hansen solubility) across solvents like water, DMSO, and ethanol.
  • Validate purity via elemental analysis and HPLC to rule out isomer contamination (e.g., 1,5-disulfonic vs. 1,3,6-trisulfonic derivatives) .
    • Case Study : Discrepancies in solubility between this compound and its isomer, 4-aminonaphthalene-1-sulfonic acid, arise from differences in hydrogen-bonding capacity .

Q. What computational models best predict the interactions of this compound with biomolecules or polymers?

  • Modeling Approaches :

  • Use molecular dynamics (MD) simulations to study interactions with lipid bilayers or ion-exchange membranes .
  • Apply density functional theory (DFT) to calculate partial charges and electrostatic potential maps for docking studies .
    • Validation : Cross-reference computational results with experimental data (e.g., binding constants from isothermal titration calorimetry) .

Q. How can researchers design experiments to investigate degradation pathways under environmental or industrial conditions?

  • Experimental Design :

  • Expose the compound to simulated wastewater (pH 3–10, 25–60°C) and analyze degradation products via LC-MS/MS .
  • Use 18O^{18}O-labeling to trace sulfonic acid group hydrolysis .
    • Advanced Techniques : Employ in situ Raman spectroscopy to monitor real-time degradation kinetics .

Q. What strategies address challenges in synthesizing derivatives for applications in catalysis or materials science?

  • Synthetic Challenges :

  • Steric hindrance from the naphthalene ring complicates functionalization at adjacent positions.
  • Competitive sulfonation/acetylation requires precise stoichiometric control .
    • Solutions : Use protecting groups (e.g., tert-butyl for -SO3_3H) during derivatization. Catalytic methods (e.g., Pd-mediated coupling) enable selective modifications .

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